![molecular formula C14H18ClNO2 B3808213 [3-(benzyloxy)benzyl]amine hydrochloride hydrate](/img/structure/B3808213.png)
[3-(benzyloxy)benzyl]amine hydrochloride hydrate
Overview
Description
[3-(benzyloxy)benzyl]amine hydrochloride hydrate: is a chemical compound with the molecular formula C14H18ClNO2. It is a derivative of benzylamine, where the benzyl group is substituted with a benzyloxy group at the meta position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(benzyloxy)benzyl]amine hydrochloride hydrate typically involves the reaction of [3-(benzyloxy)benzyl]amine with hydrochloric acid in the presence of water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, involving steps such as crystallization and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(benzyloxy)benzyl]amine hydrochloride hydrate can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the benzyloxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(benzyloxy)benzyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Comparison with Similar Compounds
Benzylamine: A simpler analogue without the benzyloxy substitution.
[4-(benzyloxy)benzyl]amine: A positional isomer with the benzyloxy group at the para position.
[2-(benzyloxy)benzyl]amine: Another positional isomer with the benzyloxy group at the ortho position.
Uniqueness:
- The meta substitution of the benzyloxy group in [3-(benzyloxy)benzyl]amine hydrochloride hydrate provides unique steric and electronic properties, influencing its reactivity and interactions compared to its isomers and analogues.
Biological Activity
Overview
[3-(benzyloxy)benzyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C14H18ClNO2. It is a derivative of benzylamine, characterized by a benzyloxy group at the meta position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as a ligand, binding to various receptors or enzymes, thus modulating their activity. This can include:
- Signal Transduction : Influencing cellular signaling pathways.
- Enzyme Inhibition : Potentially inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterases, which are relevant in neurodegenerative diseases.
- Antimicrobial Activity : Showing effectiveness against various bacterial strains.
Inhibition Studies
Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on MAO B, with an IC50 value in the nanomolar range (e.g., 13 nM for rat MAO B) . This selectivity is crucial for avoiding adverse effects associated with non-selective MAO inhibitors.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, related compounds have shown minimal inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Case Studies
- MAO B Inhibition : A study focused on the structure-activity relationship (SAR) of various benzyloxy derivatives showed that specific modifications to the benzyloxy group significantly enhanced MAO B selectivity and potency . The binding mode of these compounds was elucidated through X-ray crystallography, revealing critical interactions within the enzyme's active site.
- Antimicrobial Efficacy : Another investigation into the antimicrobial activity of similar compounds reported potent effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating strong potential for therapeutic applications in treating resistant infections .
Comparison with Related Compounds
The unique meta substitution of the benzyloxy group in this compound provides distinct steric and electronic properties compared to its isomers, such as [4-(benzyloxy)benzyl]amine and [2-(benzyloxy)benzyl]amine. These differences can influence their reactivity and biological interactions.
Compound | Structure Type | MAO B Inhibition (IC50) | Antimicrobial Activity (MIC) |
---|---|---|---|
[3-(benzyloxy)benzyl]amine HCl | Meta substitution | 13 nM | 0.5 µg/mL (S. aureus) |
[4-(benzyloxy)benzyl]amine | Para substitution | Not specified | Not specified |
[2-(benzyloxy)benzyl]amine | Ortho substitution | Not specified | Not specified |
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)methanamine;hydrate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH.H2O/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12;;/h1-9H,10-11,15H2;1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWZOZREOCSZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CN.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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